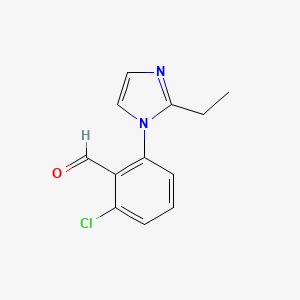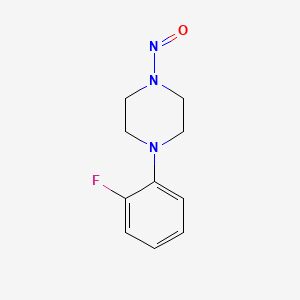
1-(2-Fluorophenyl)-4-nitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group attached to a nitrosopiperazine moiety, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorophenyl)-4-nitrosopiperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazine derivative.
Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity. For example, the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with acetic acid, sodium acetate, and palladium-carbon under hydrogen pressure can produce high-purity compounds .
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium azide or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, acetonitrile, and catalysts such as platinum carbon and Raney nickel . Major products formed from these reactions include various substituted piperazines and fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the uptake of nucleosides in cells .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-4-nitrosopiperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its synergistic effects.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12FN3O |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H12FN3O/c11-9-3-1-2-4-10(9)13-5-7-14(12-15)8-6-13/h1-4H,5-8H2 |
InChI-Schlüssel |
KMLAIZCSDCZRCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


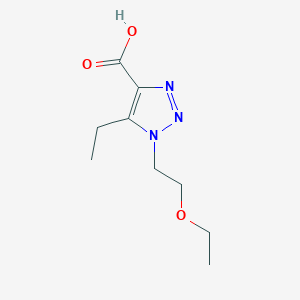
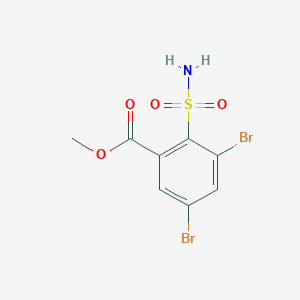

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
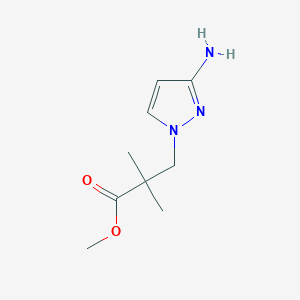
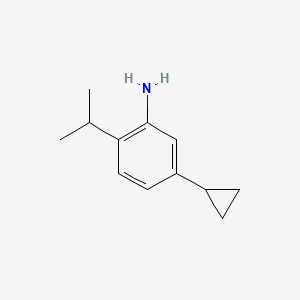

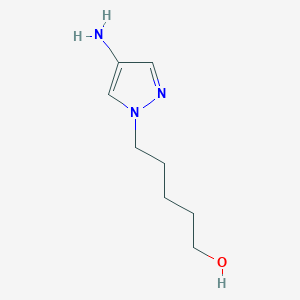
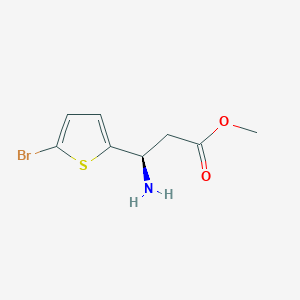
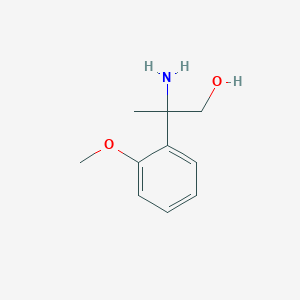
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)

